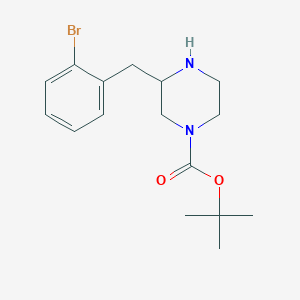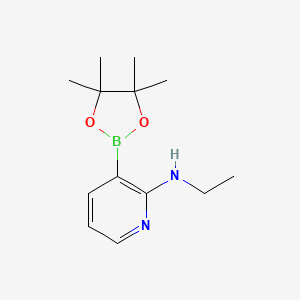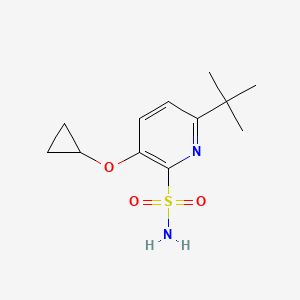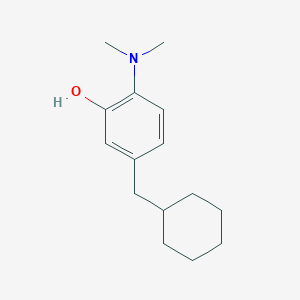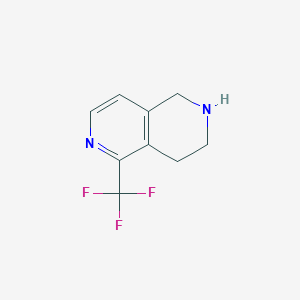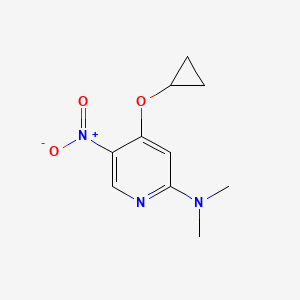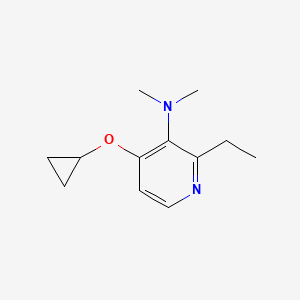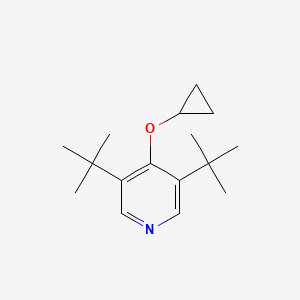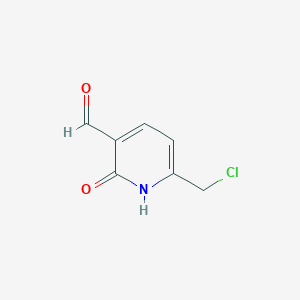
1,5-Dimethyl-pyrrol-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-pyrrol-3-ylboronic acid is an organoboron compound that features a pyrrole ring substituted with two methyl groups and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-pyrrol-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of 1,5-dimethylpyrrole using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-pyrrol-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source such as propionic acid or hydrogenation at elevated temperatures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Coupled Products: From Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Hydroxylated Products: From oxidation reactions, converting the boronic acid group to a hydroxyl group.
Scientific Research Applications
1,5-Dimethyl-pyrrol-3-ylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in sensing applications and in the development of boron-containing drugs .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid with a phenyl group instead of a pyrrole ring.
Pinacol Boronic Esters: Boronic esters that are more stable and often used in similar reactions.
Uniqueness
1,5-Dimethyl-pyrrol-3-ylboronic acid is unique due to its pyrrole ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research areas .
Properties
Molecular Formula |
C6H10BNO2 |
|---|---|
Molecular Weight |
138.96 g/mol |
IUPAC Name |
(1,5-dimethylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO2/c1-5-3-6(7(9)10)4-8(5)2/h3-4,9-10H,1-2H3 |
InChI Key |
FBTBXQSEVBFWII-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C(=C1)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


